4-chloro-1-(4-methylphenyl)-N-propyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(4-methylphenyl)-N-propyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H16ClN3O and its molecular weight is 277.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity of Pyrazole Derivatives
Pyrazoles, including compounds like 4-chloro-1-(4-methylphenyl)-N-propyl-1H-pyrazole-5-carboxamide, are pharmacophores critical in various biologically active compounds. They serve as synthons in organic synthesis and exhibit widespread biological activities like anticancer, analgesic, anti-inflammatory, and antimicrobial effects. Techniques involving condensation followed by cyclization have successfully synthesized these derivatives, highlighting their medicinal chemistry importance due to their role as bioactive heterocycles (Dar & Shamsuzzaman, 2015).
Pyrazole Carboxylic Acid Derivatives in Medicinal Chemistry
Pyrazole carboxylic acid derivatives, a class to which this compound belongs, are prominent in medicinal chemistry due to their various biological activities. These activities include antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The review by A. Cetin (2020) emphasizes the synthesis of these derivatives and their significant biological applications, offering insights for the development of new therapeutic agents (Cetin, 2020).
Structural and Chemical Significance
The compound this compound, as part of the pyrazole class, plays a crucial role in the synthesis and chemical transformations of various heterocycles. Its structural and chemical properties enable the creation of innovative compounds with potential biological applications. The chemical reactivity and the role of pyrazole derivatives in synthesizing diverse heterocyclic compounds are well-documented, indicating their value in chemical research and drug development (Gomaa & Ali, 2020).
Mechanism of Action
Target of Action
It is structurally similar to cyazofamid , a fungicide that inhibits all stages of fungal development .
Mode of Action
Cyazofamid, a structurally similar compound, works by inhibiting all stages of fungal development . This suggests that 4-chloro-1-(4-methylphenyl)-N-propyl-1H-pyrazole-5-carboxamide might have a similar mode of action.
Biochemical Pathways
Given its structural similarity to cyazofamid, it might affect similar biochemical pathways involved in fungal development .
Result of Action
Based on its structural similarity to cyazofamid, it might have similar effects, such as inhibiting fungal development .
Action Environment
Cyazofamid, a structurally similar compound, is noted to have low aqueous solubility, unlikely to leach to groundwater, and is volatile . These properties might be influenced by environmental factors such as temperature, pH, and soil composition.
Properties
IUPAC Name |
4-chloro-2-(4-methylphenyl)-N-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-3-8-16-14(19)13-12(15)9-17-18(13)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEADVRFQJABRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C2=CC=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.